![molecular formula C8H14ClF2N B2420162 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1780606-71-4](/img/structure/B2420162.png)
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 1780606-71-4 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride .
Molecular Structure Analysis
The InChI code for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Organocatalyst for Oxidation of Alcohols
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride has been studied in the context of catalytic oxidation of alcohols. A derivative, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), demonstrated high activity as an organocatalyst for transforming alcohols to their corresponding carbonyl compounds (Shibuya et al., 2009).
Structural and Conformational Studies
The compound has been the subject of structural and conformational studies. For instance, derivatives of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, structurally related to 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride, have been synthesized and analyzed using NMR spectroscopy and X-ray diffraction (Fernández et al., 1995).
Antiarrhythmic Properties
Research has also explored the antiarrhythmic properties of related compounds. For example, derivatives like 3-selena-7-azabicyclo[3.3.1]nonane exhibited antiarrhythmic effects in animal models, providing insights into potential therapeutic applications (Thompson et al., 1987).
Novel Synthesis Methods
There has been interest in developing novel synthesis methods for derivatives of 9-azabicyclo[3.3.1]nonane, such as the multicomponent cascade reaction of 3-formylchromones. This offers a pathway for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives (Duan et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSWCKKQRYOZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
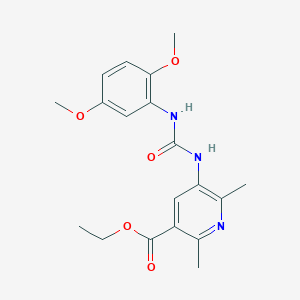
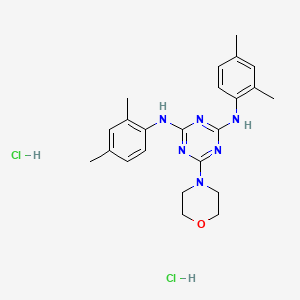
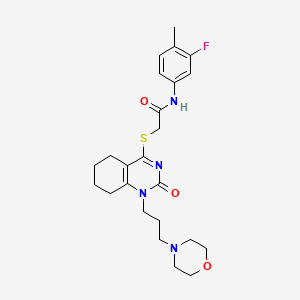
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
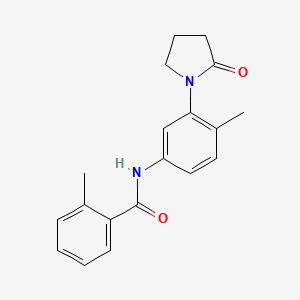
![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
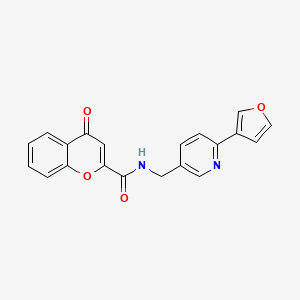
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
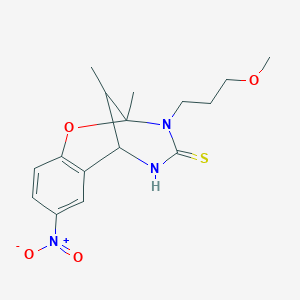
![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)